2-Methylpyrimidine

概要

説明

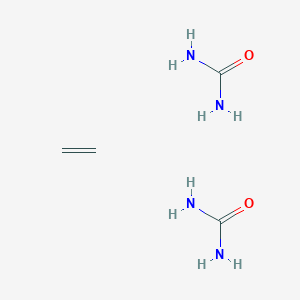

2-Methylpyrimidine is a chemical compound with the molecular formula C5H6N2 . It has an average mass of 94.115 Da and a monoisotopic mass of 94.053101 Da . It is used in the preparation of pyrimidine derivatives and related heterocycles as complement modulators for the treatment of diseases .

Synthesis Analysis

2-Methylpyrimidine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

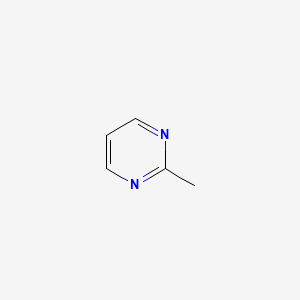

The molecular structure of 2-Methylpyrimidine consists of a pyrimidine ring with a methyl group attached to the 2-position . The IUPAC Standard InChI is InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis

2-Methylpyrimidine can participate in various chemical reactions. For instance, it can undergo an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . It can also participate in a ZnCl2-catalyzed three-component coupling reaction .Physical And Chemical Properties Analysis

2-Methylpyrimidine is a colorless clear liquid . It has a melting point range of -6 to -4 °C and a boiling point of 130 - 132 °C at 1013 hPa . Its density is 1.0132 g/mL at 25 °C .科学的研究の応用

Antimicrobial Applications

2-Methylpyrimidine exhibits antimicrobial properties, making it relevant for combating bacterial, fungal, and viral infections. Researchers have explored its use as a building block for novel antibiotics and antifungal agents .

Anticancer Potential

Studies have investigated 2-Methylpyrimidine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further research aims to optimize their efficacy and safety .

Immunological Treatments

The immunomodulatory effects of 2-Methylpyrimidine have attracted attention. It may modulate immune responses, making it valuable in treating autoimmune diseases or enhancing immune function .

Neurological Disorders

Researchers have explored 2-Methylpyrimidine’s impact on neurological disorders. It could serve as a scaffold for developing CNS-active agents, potentially addressing conditions like Alzheimer’s disease, epilepsy, or depression .

Chronic Pain Management

The analgesic properties of 2-Methylpyrimidine derivatives are under investigation. These compounds may offer relief from chronic pain by targeting specific receptors or pathways .

Diabetes Mellitus

2-Methylpyrimidine’s potential role in diabetes management has been studied. It may influence glucose metabolism or insulin sensitivity, providing a new avenue for diabetes treatment .

作用機序

Target of Action

2-Methylpyrimidine is a pyrimidine derivative, a class of compounds known for their ability to interact with various targets . .

Mode of Action

Pyrimidines, in general, are known for their ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems . This suggests that 2-Methylpyrimidine may interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, they are involved in the biosynthesis of thiamin (vitamin B1), an essential molecule for all living organisms . The biosynthesis pathways include the separate synthesis of two precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate and 5-(2-hydroxyethyl)-4-methylthiazole phosphate, which are then condensed into thiamin monophosphate .

Pharmacokinetics

The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres often improves the pharmacokinetic/pharmacodynamic properties of the drug .

Result of Action

Pyrimidines and their derivatives have been associated with a wide range of pharmacological applications, suggesting that 2-methylpyrimidine may have similar effects .

Safety and Hazards

将来の方向性

Pyrimidines, including 2-Methylpyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that the pyrimidine scaffold, including 2-Methylpyrimidine, will continue to be a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .

特性

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidine | |

CAS RN |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-methylpyrimidine?

A1: 2-methylpyrimidine has the molecular formula C5H6N2 and a molecular weight of 94.11 g/mol.

Q2: Is there spectroscopic data available for 2-methylpyrimidine?

A2: Yes, researchers have characterized 2-methylpyrimidine and related compounds using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , ] These techniques provide valuable insights into the structure and properties of the molecule. For example, normal vibration analysis using polarized Raman and infrared spectra helped assign the vibrational frequencies for 2-methylpyrimidine. []

Q3: How is 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceutical synthesis, prepared?

A3: 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the anticancer drug dasatinib, can be synthesized from acetamidine hydrochloride and dimethyl malonate. [] The process involves a cyclization step followed by chlorination with phosphorus oxychloride.

Q4: What are the optimal conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine?

A4: Research suggests optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine involve a specific ratio of acetamidine hydrochloride to sodium methoxide (1:3.4) in methanol at 20°C for 4 hours. [] This method achieved a yield of 85.76%.

Q5: Can you describe the synthesis of 2,2-dinitroethene-1,1-diamine (FOX-7) from 2-methylpyrimidine-4,6-diol?

A5: FOX-7, a powerful explosive, can be synthesized by nitrating 2-methylpyrimidine-4,6-diol, leading to the formation of 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione. [] Subsequent hydrolysis of this intermediate yields FOX-7.

Q6: How does the reaction of 5-substituted-2-methylpyrimidines with the Vilsmeier complex lead to liquid crystalline 2',5-bipyrimidines?

A6: This reaction proceeds through the formation of immonium salts and acroleins, which then condense with aromatic amidines to yield liquid crystalline 2',5-bipyrimidines. [] These bipyrimidine systems are of interest due to their liquid-crystalline properties, which can be modulated by the relative orientations of the pyrimidine rings and the dipole moment of the molecule.

Q7: What is the biological significance of 4-amino-5-aminomethyl-2-methylpyrimidine?

A7: 4-Amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the biosynthesis of vitamin B1 (thiamine). [, , ] Many organisms, including some bacteria and phytoplankton, cannot synthesize thiamine de novo and rely on salvaging thiamine or its precursors, including 4-amino-5-aminomethyl-2-methylpyrimidine, from their environment.

Q8: How is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) synthesized?

A8: HMP-P, another important intermediate in thiamine biosynthesis, is synthesized by the radical S-adenosylmethionine (AdoMet) enzyme ThiC. [, ] ThiC utilizes a [4Fe-4S]+ cluster to reductively cleave AdoMet, generating a 5′-deoxyadenosyl radical that initiates the conversion of 5-aminoimidazole ribotide (AIR) to HMP-P.

Q9: What is the role of TenA proteins in thiamine salvage?

A9: The TenA protein family, found in various organisms, plays a crucial role in thiamine salvage. TenA_C proteins, containing an active-site cysteine, hydrolyze the thiamine breakdown product 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). [] TenA_E proteins, lacking the active-site cysteine, hydrolyze the N-formyl derivative of amino-HMP to amino-HMP.

Q10: How does the availability of thiamin and its precursors influence phytoplankton communities?

A10: Research suggests that the availability of thiamine and its precursors, like HMP and 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), can significantly impact the structure and productivity of phytoplankton communities. [, ] Many phytoplankton species rely on exogenous sources of thiamin or its precursors for growth, and the ability to efficiently utilize these compounds can provide a competitive advantage in nutrient-limited environments.

Q11: Are there any known inhibitors of thiaminase I?

A11: Yes, 4-amino-6-chloro-2-methylpyrimidine has been shown to irreversibly inhibit thiaminase I from Bacillus thiaminolyticus. [] This inhibition involves a time-dependent, first-order process, supporting a covalent 1,6-dihydropyrimidinyl-enzyme intermediate mechanism.

Q12: What are some notable properties of 2',5-bipyrimidines?

A12: 2',5-bipyrimidines, particularly those with aromatic substituents, exhibit liquid crystalline properties, often forming smectic mesophases over a wide temperature range. [] This behavior is attributed to the specific molecular shape and dipole moment of these compounds.

Q13: Can you provide an example of how the structure of a 2-methylpyrimidine derivative impacts its application?

A13: The compound N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, radiolabeled with iodine-123 or iodine-125, has been investigated as a potential lung scintigraphic agent. [] Its structure allows for efficient radiolabeling and exhibits promising lung uptake in preclinical studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester](/img/structure/B7884582.png)